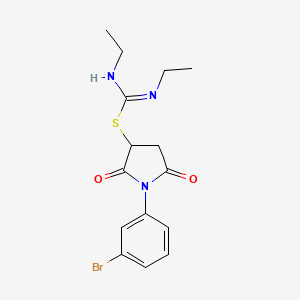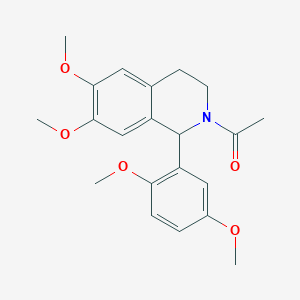![molecular formula C21H20O4 B4955534 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) and has been extensively studied for its potential use in treating various medical conditions.
Applications De Recherche Scientifique
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 has been extensively studied for its potential use in treating various medical conditions. It has been shown to be effective in treating asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It has also been used in research to study the role of beta-2 adrenergic receptors in various physiological processes.
Mécanisme D'action
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 works by selectively blocking beta-2 adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated, beta-2 adrenergic receptors cause relaxation of smooth muscle, leading to bronchodilation and increased airflow in the lungs. They also increase cardiac output and stimulate glycogenolysis in skeletal muscle. By blocking these receptors, 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 can reduce the symptoms of asthma and COPD and improve cardiac function in heart failure.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It can reduce airway hyperresponsiveness in asthma and COPD patients, improve cardiac function in heart failure patients, and increase glucose uptake in skeletal muscle. It has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in the lungs.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 has a number of advantages for use in lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, meaning that it can be used to study the specific effects of blocking these receptors. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has a relatively short half-life, meaning that it may need to be administered frequently in experiments. It also has some off-target effects, including blocking beta-1 adrenergic receptors and inhibiting the uptake of norepinephrine.
Orientations Futures
There are a number of future directions for research on 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551. One area of interest is its potential use in treating other medical conditions, such as diabetes and obesity. It has been shown to increase glucose uptake in skeletal muscle, suggesting that it may have potential as a treatment for these conditions. Another area of interest is its use in combination with other drugs, such as corticosteroids, to improve the treatment of asthma and COPD. Finally, there is ongoing research into the development of more selective beta-2 adrenergic receptor antagonists with fewer off-target effects.
Méthodes De Synthèse
1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551 is synthesized through a multi-step process starting with the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)ethanol. This is followed by a reaction with sodium hydride and 3-phenoxybenzyl chloride to form the final product, 1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene 118,551.
Propriétés
IUPAC Name |
1-methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-22-17-10-12-18(13-11-17)23-14-15-24-20-8-5-9-21(16-20)25-19-6-3-2-4-7-19/h2-13,16H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPLKKSKQBUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
